1-(4-(2-Morpholinoethyl)phenyl)guanidine
Description
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16) |
InChI Key |
DMRXZKJJQLCLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Direct Guanidinylation of 4-Morpholinoaniline with Cyanamide
One of the most straightforward and well-documented methods involves the reaction of 4-morpholinoaniline with cyanamide under acidic conditions, followed by workup to isolate the guanidine derivative.
- Dissolve 4-morpholinoaniline (10 mmol) in ethanol (10 mL) at 0 °C.
- Add concentrated hydrochloric acid (4 mL) to the solution.
- Add cyanamide (2 mL of 50% aqueous solution, 25.7 mmol).
- Heat the mixture to reflux for 10 hours.
- Cool to room temperature and remove solvent under reduced pressure.
- Add saturated sodium carbonate aqueous solution (10 mL) to the residue.
- Filter the precipitated solid, wash with acetone, and dry under reduced pressure.
- The product, 1-(4-(2-morpholinoethyl)phenyl)guanidine, is obtained as an off-white solid.
- Yield: 82%
- Melting point: 224-226 °C
- Characterization data include IR, NMR, and mass spectrometry confirming the structure.
| Parameter | Data |
|---|---|
| Yield | 82% |
| Melting Point | 224-226 °C |
| IR Peaks (cm⁻¹) | 3084, 1693, 1631, 1518, 1450 |
| 1H NMR (DMSO-d6, δ ppm) | 7.16 (br s, 2H), 6.86-6.89 (m, 4H), 4.25 (br s, 1H), 3.71-3.74 (m, 4H), 3.02-3.05 (m, 4H) |
| 13C NMR (DMSO-d6, δ ppm) | 160.0, 154.9, 147.7, 124.7, 116.1, 66.1, 48.9 |
| ESI-MS (m/z) | 221.2 [M + H]+, 219.1 [M - H]- |
This method is efficient and uses readily available starting materials, making it suitable for laboratory-scale synthesis.
Guanidinylation of Methyl Esters Using Guanidine
An alternative approach involves the conversion of methyl esters of aryl compounds to their corresponding guanidines by treatment with guanidine in polar solvents such as dimethylformamide (DMF).
- Prepare the methyl ester precursor of the aryl compound bearing the morpholinoethyl substituent.
- Treat the methyl ester with a 2 M solution of guanidine in methanol at room temperature.
- The reaction proceeds to completion with high yields and minimal side products.
- The guanidine solution can be stored under nitrogen for up to two weeks, facilitating multiple parallel syntheses.
- High yields (up to 92% reported in related guanidinylation reactions).
- Mild reaction conditions (room temperature).
- Scalability and reproducibility.
This method is particularly useful when the ester intermediate is accessible via cross-coupling or other synthetic routes, allowing for modular synthesis of guanidine derivatives.
Multi-Step Alkylation and Guanidinylation
In some synthetic schemes, the morpholinoethyl side chain is introduced via alkylation of an aniline or phenol intermediate, followed by guanidinylation.
- Alkylation of 4-aminophenyl or phenol derivatives with 2-chloroethylmorpholine or related alkyl halides under basic conditions (e.g., potassium carbonate in acetonitrile).
- Purification of the alkylated intermediate.
- Conversion of the amino group to guanidine via reaction with cyanamide or guanidine salts under acidic or neutral conditions.
This two-step or multi-step approach allows for structural diversification and fine-tuning of the substitution pattern on the phenyl ring.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Guanidinylation with Cyanamide | 4-Morpholinoaniline, Cyanamide | Reflux in EtOH with HCl, 10 h | 82 | Simple, direct, high yield | Requires reflux, acidic medium |
| Guanidinylation of Methyl Esters | Methyl ester precursor, Guanidine | Room temp, DMF/MeOH | Up to 92 | Mild conditions, high yield | Requires ester intermediate |
| Alkylation + Guanidinylation | 4-Aminophenyl derivative, Alkyl halide, Guanidine | Reflux or room temp, basic then acidic | Variable | Modular, allows substitution variation | Multi-step, longer synthesis |
Research Findings and Notes
- The direct guanidinylation method using cyanamide is well-established and provides a robust route to 1-(4-(2-morpholinoethyl)phenyl)guanidine with good purity and yield.
- Guanidinylation of methyl esters with guanidine in DMF is a versatile method that has been optimized for higher yields and scalability, useful in medicinal chemistry for rapid analog synthesis.
- Alkylation strategies allow for the introduction of the morpholinoethyl group at different stages, offering flexibility in synthetic design but may require more purification steps.
- Characterization data such as IR, NMR, and mass spectrometry are essential to confirm the structure and purity of the final compound.
- Reaction conditions such as temperature, solvent, and pH significantly influence the yield and purity of the guanidine product.
Chemical Reactions Analysis
1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The phenyl ring in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Guanidine derivatives with nitrogen- or oxygen-containing heterocycles are common in drug discovery. Below is a comparative analysis:
Key Observations :
- Morpholine vs. Piperazine : Morpholine (oxygen-containing) and piperazine (nitrogen-containing) substituents influence solubility and target binding. Compound 12l (piperazine derivative) exhibits potent CDK9 inhibition, suggesting that morpholine analogs may show similar kinase-modulating effects .
- Sulfonylguanidine vs.
Anti-Cancer Guanidinium Derivatives
Diaryl guanidinium compounds with halogenated or fluorinated aryl groups demonstrate notable anticancer activity:
Comparison with Morpholinoethylguanidine:
- The morpholinoethyl group may enhance blood-brain barrier penetration compared to bulkier halogenated aryl groups .
Physicochemical Properties
Physical properties such as melting point (m.p.) and purity reflect stability and synthetic feasibility:
Key Insight :
- Morpholine-containing compounds (e.g., Compound 18) exhibit moderate melting points, suggesting manageable crystallinity for formulation. The absence of data for the target compound highlights a gap in current literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
